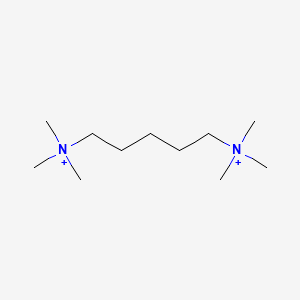

![molecular formula C8H8N2O2 B1223219 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one CAS No. 5203-98-5](/img/structure/B1223219.png)

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

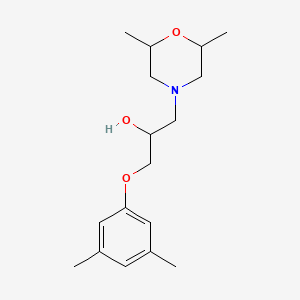

“3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” is a chemical compound with the molecular formula C8H8N2O2 . It is a part of a series of pyranopyrazoles that have been synthesized and characterized .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a series of pyranopyrazoles, including 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, were synthesized and characterized by their UV-VIS, FT-IR, ¹H-NMR and ¹³C-NMR spectral data .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The asymmetric unit of the title compound comprises two independent molecules in both of which, all non-H atoms lie in a common plane .Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” are not detailed in the search results, it is part of a series of pyranopyrazoles that have been synthesized, indicating that it participates in chemical reactions to form these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” include a molecular weight of 164.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its exact mass and monoisotopic mass are 164.058577502 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry: Calcium Channel Modulation

This compound has been identified as a potential calcium channel activator, which could lead to a positive inotropic effect . This is significant because most known agents are blockers, and an activator could have unique therapeutic applications, particularly in treating heart conditions where increased contractility is desired.

Green Chemistry: Catalyst-Free Synthesis

The molecule is used in the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds, which is a step towards greener chemical processes . This method eliminates the need for metal catalysts, reducing potential environmental and health hazards associated with their use.

Pharmaceutical Chemistry: Anti-Microbial and Anti-Cancer Activities

Dihydropyrano[2,3-c]pyrazoles, a class of compounds that includes 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, are known for their anti-microbial and anti-cancer properties . This makes them valuable for the development of new drugs and treatments.

Organic Synthesis: Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules in a single step . MCRs are crucial in combinatorial chemistry due to their atom economy and effectiveness.

Environmental Chemistry: Solvent-Free Conditions

The synthesis of related dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions aligns with the principles of environmental chemistry . This approach minimizes waste and avoids the use of toxic organic solvents.

Chemical Synthesis: Heterogeneous Catalysis

The compound is involved in reactions using heterogeneous catalysts, which are preferred over homogeneous systems for their recyclability and reduced environmental impact . This is important for sustainable industrial practices.

Biochemistry: Kinase Inhibition

Kinase inhibitory activity is another application of dihydropyrano[2,3-c]pyrazoles . Kinases are enzymes that play a key role in many cellular processes, and their inhibition can be used to treat various diseases, including cancer.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with calcium channels .

Mode of Action

It’s suggested that similar compounds might act as calcium channel activators, leading to a positive inotropic effect .

Biochemical Pathways

The activation of calcium channels can influence a variety of cellular processes, including muscle contraction and neurotransmitter release .

Result of Action

The activation of calcium channels can lead to increased intracellular calcium levels, which can have various effects depending on the cell type .

Action Environment

Factors such as temperature and ph can potentially affect the activity of many compounds .

Propriétés

IUPAC Name |

3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-3-6(11)12-8-7(4)5(2)9-10-8/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBAEUZEHHETME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=NNC(=C12)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200000 |

Source

|

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5203-98-5 |

Source

|

| Record name | XC 386 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

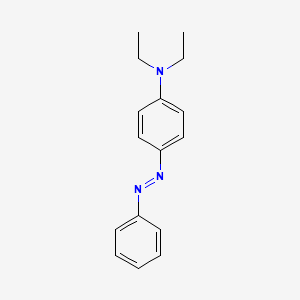

![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)

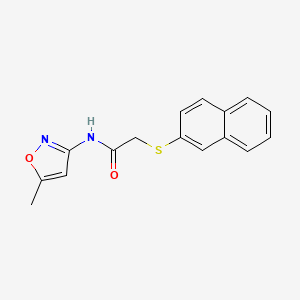

![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)

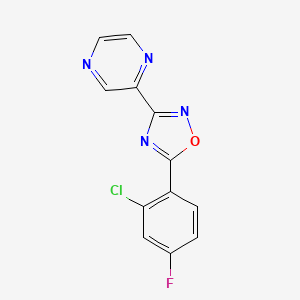

![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)

![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)

![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)